2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through various methods. One common approach involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation allows for rapid and efficient synthesis, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, leading to reduced production of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha . This inhibition is achieved through binding to the active site of the COX-2 enzyme, preventing its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyridines: Another class of compounds with similar structural features and applications.
Uniqueness
2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyphenyl group enhances its potential as an anti-inflammatory agent, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H14N4O3 |
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Molecular Weight |
286.29 g/mol |
IUPAC Name |
2-ethyl-7-(4-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N4O3/c1-2-12-16-14-15-10(13(20)21)7-11(18(14)17-12)8-3-5-9(19)6-4-8/h3-7,11,19H,2H2,1H3,(H,20,21)(H,15,16,17) |
InChI Key |
RSTFOEOSCCMQIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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